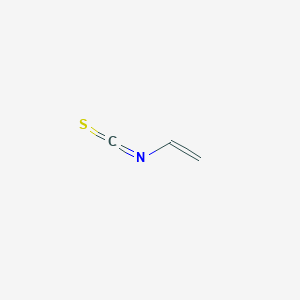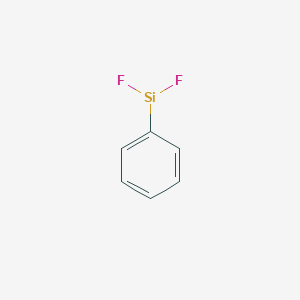
Phenyldifluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyldifluorosilane is an organosilicon compound with the chemical formula C6H5SiF2H It is a derivative of silane, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyldifluorosilane can be synthesized through several methods. One common method involves the reaction of phenylsilane with a fluorinating agent such as antimony trifluoride (SbF3). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyldifluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to phenylsilane.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols (C6H5Si(OH)2) and siloxanes ((C6H5SiO)n).
Reduction: Phenylsilane (C6H5SiH3).
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Phenyldifluorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which phenyldifluorosilane exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a source of silicon and hydrogen, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates. The molecular targets and pathways involved vary depending on the reaction conditions and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
Difluorosilane (SiH2F2): A simpler analog with two fluorine atoms and two hydrogen atoms attached to silicon.
Phenylsilane (C6H5SiH3): Contains a phenyl group and three hydrogen atoms attached to silicon.
Trifluorosilane (SiHF3): Contains three fluorine atoms and one hydrogen atom attached to silicon.
Uniqueness
Phenyldifluorosilane is unique due to the presence of both a phenyl group and two fluorine atoms attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C6H5F2Si |
|---|---|
Molecular Weight |
143.19 g/mol |
InChI |
InChI=1S/C6H5F2Si/c7-9(8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VCDRBDOSMRVSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)

![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
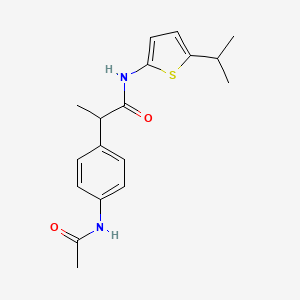
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
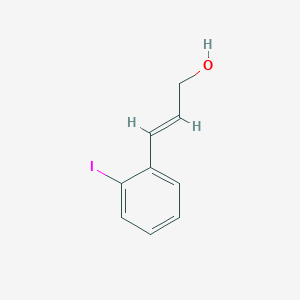
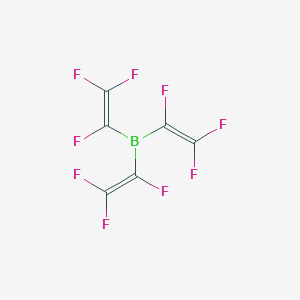
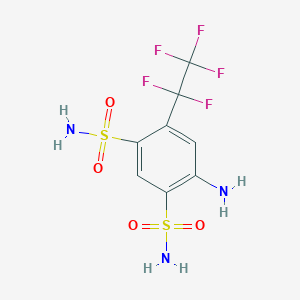
![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)

